molecular formula C17H15FN2O3 B2963086 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 380872-66-2

3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2963086
CAS No.: 380872-66-2
M. Wt: 314.316
InChI Key: PFQJEVAXESZPMX-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a fluorinated aryl group at the 3-position and a methoxy-substituted phenyl ring at the 1-position. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, known for its role in anticonvulsant, antinociceptive, and multi-target therapeutic agents . The 4-fluorophenylamino moiety may enhance metabolic stability and receptor binding affinity, while the 2-methoxyphenyl group could influence solubility and bioavailability through steric and electronic effects .

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-23-15-5-3-2-4-14(15)20-16(21)10-13(17(20)22)19-12-8-6-11(18)7-9-12/h2-9,13,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJEVAXESZPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like acetic anhydride to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Name Substituents Molecular Formula Key Activity ED₅₀ (mg/kg) Reference
Target Compound : 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione 1-(2-methoxyphenyl), 3-(4-fluorophenylamino) C₁₈H₁₆FN₂O₃ Anticonvulsant (inferred) N/A N/A
N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 1-(2-chlorophenyl), 3-(piperazinyl-methyl) C₂₁H₂₀Cl₂N₃O₂ Anticonvulsant (MES test) 14.18
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives 3-(3-methylthiophen-2-yl), variable 1-substituents Variable Anticonvulsant (MES and 6 Hz tests) 62.14–153.25
3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 1-(4-methoxyphenyl), 3-(4-fluorobenzylamino) C₁₈H₁₇FN₂O₃ Not reported (structural analog) N/A
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives 3-(indol-3-yl), 1-(arylpiperazinyl) Variable Dual 5-HT₁A/SERT binding N/A
Key Observations :

Substituent Position and Activity: The target compound’s 2-methoxyphenyl group at the 1-position distinguishes it from analogs like the 4-methoxyphenyl derivative . Fluorine at the 4-position of the phenylamino group (target compound) vs. 3-chlorophenyl in : Halogen position influences receptor affinity. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins.

Linker Modifications :

  • The target compound lacks the piperazinyl-methyl linker seen in highly active anticonvulsant analogs (e.g., ED₅₀ = 14.18 mg/kg in ). This suggests that linker flexibility and basicity (from piperazine) are critical for potency in seizure models.

Bioisosteric Replacements: Replacing the indol-3-yl group (in 5-HT₁A/SERT binders ) with 4-fluorophenylamino (target compound) shifts activity toward anticonvulsant rather than serotonergic pathways.

Structure-Activity Relationship (SAR) Trends

  • Anticonvulsant Activity :

    • Derivatives with chlorine or trifluoromethyl groups on the aryl ring (e.g., ) show lower ED₅₀ values, indicating enhanced efficacy. The target compound’s fluorine may offer a balance between potency and metabolic stability.
    • Methylene linkers (3–4 carbons) between the pyrrolidine-2,5-dione core and aryl groups improve activity compared to acetamide linkers .
  • Multi-Target Potential: Compounds with indole or piperazine moieties (e.g., ) exhibit dual 5-HT₁A/SERT binding, whereas the target compound’s simpler substituents suggest a narrower mechanism.

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 328.34 2.1 1 4
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione ~290 1.8 1 3
N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 418.31 3.5 0 4
  • The target compound’s lower molecular weight and moderate LogP suggest favorable blood-brain barrier penetration, critical for CNS-targeted anticonvulsants.

Biological Activity

3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties, including anti-cancer, anti-bacterial, and antioxidant activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H17FN4O3
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including our compound of interest. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways:

  • Cytotoxicity Testing : In vitro assays have demonstrated that compounds similar to 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
  • Mechanism Insights : The compound may interact with cellular targets such as topoisomerases or kinases involved in cell proliferation and survival. The fluorophenyl group enhances binding affinity through π-π stacking interactions, while the methoxyphenyl group may facilitate hydrophobic interactions with target proteins .

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Studies utilizing the DPPH radical scavenging assay indicate that derivatives possess significant antioxidant properties, surpassing those of standard antioxidants like ascorbic acid . This activity is crucial for mitigating oxidative stress-related diseases.

Antibacterial Activity

The antibacterial activity of pyrrolidine derivatives has also been explored. Compounds structurally related to 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione have shown promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Fluorophenyl GroupIncreases binding affinity
Methoxyphenyl GroupEnhances hydrophobic interactions
Pyrrole RingContributes to overall stability

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that pyrrole-based compounds significantly inhibited cell growth in various cancer cell lines, with a focus on elucidating their mechanism through apoptosis induction .
  • Antioxidant Efficacy : Research comparing the antioxidant activities of different derivatives found that those with methoxy substitutions exhibited enhanced radical scavenging abilities, indicating their potential for therapeutic use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Start with a pyrrolidine-2,5-dione core and introduce substituents via nucleophilic substitution or reductive amination. For example, react 1-(2-methoxyphenyl)pyrrolidine-2,5-dione with 4-fluoroaniline under catalytic acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours .
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Statistical methods (e.g., response surface methodology) can minimize trial runs while maximizing yield .
    • Validation : Confirm purity via HPLC (>95%) and characterize intermediates by 1^1H/13^{13}C NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the fluorophenyl amino group and dione carbonyl) .
  • Spectroscopy : Use 19^{19}F NMR to probe electronic effects of the fluorine substituent. IR spectroscopy can validate carbonyl stretching frequencies (~1700–1750 cm1^{-1}) .
  • Computational Pre-screening : Perform DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps and HOMO-LUMO gaps .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Target Selection : Prioritize kinases or neurotransmitter receptors (e.g., serotonin receptors) based on structural analogs with reported activity .
  • Assay Design : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate results in triplicate .

Advanced Research Questions

Q. How can computational chemistry predict and resolve contradictions in the compound’s reactivity or stability?

  • Strategy :

  • Reaction Path Modeling : Apply ab initio molecular dynamics (AIMD) to simulate degradation pathways under acidic/alkaline conditions. Identify vulnerable sites (e.g., the dione ring) .
  • Contradiction Analysis : If experimental half-life (t1/2t_{1/2}) conflicts with predictions, re-evaluate solvent effects or transition-state approximations in simulations. Cross-validate with experimental kinetic studies .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methods :

  • Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify protein targets. Validate hits via surface plasmon resonance (SPR) .
  • Metabolic Profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards .

Q. How can researchers address discrepancies in pharmacological data across different experimental models?

  • Resolution Framework :

  • Model Comparison : Test the compound in 2D vs. 3D cell cultures or organoids to assess microenvironment-dependent effects.
  • Data Normalization : Apply multivariate analysis (e.g., PCA) to isolate variables like cell permeability or efflux pump activity. Reconcile contradictions by adjusting for species-specific cytochrome P450 metabolism .

Q. What advanced separation techniques improve the resolution of enantiomers or diastereomers during synthesis?

  • Chromatography :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve stereoisomers. Optimize flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) .
  • Crystallization : Screen solvent mixtures (e.g., ethanol/water) for diastereomeric salt formation. Monitor crystal growth via polarized light microscopy .

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